IU1-248
Overview
Description
IU1-248 is a potent and selective inhibitor of ubiquitin-specific protease 14 (USP14), a deubiquitinating enzyme. This compound has garnered significant interest due to its ability to modulate protein degradation pathways, making it a valuable tool in the study of various diseases, including cancer and neurodegenerative disorders .
Preparation Methods
The synthesis of IU1-248 involves a series of chemical reactions starting from IU1, the first identified inhibitor of USP14. The preparation of this compound includes structural modifications to enhance its potency and selectivity. The synthetic route typically involves:
Starting Material: IU1
Reaction Conditions:
Industrial Production: While detailed industrial production methods are not extensively documented, the synthesis likely involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy
Chemical Reactions Analysis
IU1-248 undergoes various chemical reactions, primarily focusing on its interaction with USP14:
Types of Reactions: The compound primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction.
Common Reagents and Conditions: The synthesis involves reagents that facilitate the introduction of functional groups to the IU1 scaffold. Conditions include controlled temperatures and solvents to ensure the desired modifications.
Major Products: The primary product is this compound, with enhanced potency and selectivity compared to its precursor, IU1
Scientific Research Applications
IU1-248 has several scientific research applications:
Chemistry: Used as a tool compound to study the ubiquitin-proteasome system and its role in protein degradation.
Biology: Helps in understanding the regulation of protein homeostasis and its implications in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders by modulating protein degradation pathways.
Industry: Potential applications in drug discovery and development, particularly in designing new inhibitors targeting deubiquitinating enzymes
Mechanism of Action
IU1-248 exerts its effects by binding to a unique steric site on USP14, blocking the access of ubiquitin to the active site. This allosteric inhibition prevents USP14 from deubiquitinating its substrates, thereby promoting protein degradation. The molecular targets include specific residues within the USP14 enzyme that are crucial for its activity .
Comparison with Similar Compounds
IU1-248 is compared with other inhibitors of USP14, such as IU1 and IU1-47:
IU1: The first identified inhibitor of USP14, less potent than this compound.
IU1-47: Another derivative with comparable potency to this compound.
Uniqueness: This compound is noted for its 10-fold increased potency compared to IU1, making it a more effective tool for studying USP14-related pathways .
Similar Compounds
- IU1
- IU1-47
- FT671 (an inhibitor of USP7, showcasing a similar allosteric inhibition mechanism)
This compound stands out due to its enhanced potency and selectivity, making it a valuable compound in the study of deubiquitinating enzymes and their role in disease mechanisms .
Properties
IUPAC Name |
4-[3-[2-(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-11-19(20(25)13-22-9-7-18(24)8-10-22)15(2)23(14)17-5-3-16(12-21)4-6-17/h3-6,11,18,24H,7-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUOZGIXDMUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)CN3CCC(CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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